molecular formula C25H30N2O6S B13444184 N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem

Cat. No.: B13444184
M. Wt: 486.6 g/mol
InChI Key: IMWNUUJVCLTJIT-YADHBBJMSA-N
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Description

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem: is a derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves multiple steps, starting from diltiazem. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and solvent use are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical method development and validation.

    Biology: Studied for its potential effects on calcium channels in cellular models.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

    Industry: Used in the quality control of diltiazem formulations.

Mechanism of Action

The mechanism of action of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is similar to that of diltiazem. It primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to vasodilation and a reduction in blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling .

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: The parent compound, used widely in clinical settings.

    N-Monodesmethyl Diltiazem: Another derivative with similar properties.

    N,O-Didesmethyl Diltiazem: A further metabolized form of diltiazem.

Uniqueness

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .

Properties

Molecular Formula

C25H30N2O6S

Molecular Weight

486.6 g/mol

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1

InChI Key

IMWNUUJVCLTJIT-YADHBBJMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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